molecular formula C11H11F2N3O2 B3374302 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018142-54-5

1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3374302
CAS No.: 1018142-54-5
M. Wt: 255.22 g/mol
InChI Key: NYZQFFKXCVGLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2,2-difluoroethyl group at the N1 position, methyl groups at C3 and C6, and a carboxylic acid moiety at C2. Its molecular formula is C₁₁H₁₁F₂N₃O₂, with a molecular weight of 255.22 g/mol and a purity of 95% . Its structural uniqueness lies in the combination of fluorine atoms and the pyrazolo-pyridine scaffold, which may influence solubility, metabolic stability, and target binding compared to analogs .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c1-5-3-7(11(17)18)9-6(2)15-16(4-8(12)13)10(9)14-5/h3,8H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZQFFKXCVGLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step often involves the use of difluoroethylating agents such as difluoroethyl bromide or difluoroethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a pharmacophore in drug design. Its applications include:

  • Anti-inflammatory Properties : Studies have indicated that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. The difluoroethyl group is believed to enhance its binding affinity to target proteins involved in cancer progression.
  • Antiviral Properties : There is ongoing research into the compound's efficacy against viral infections, particularly due to its ability to interact with viral enzymes.

Materials Science

The unique structural properties of this compound make it a candidate for developing novel materials. Potential applications include:

  • Electronic Materials : Its electronic properties may allow for use in organic semiconductors or as components in electronic devices.
  • Optical Materials : The compound's ability to absorb specific wavelengths of light can be exploited in photonic applications.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It enables the development of new synthetic methodologies through:

  • Functional Group Transformations : The carboxylic acid group allows for various transformations, including esterification and amidation.
  • Formation of Derivatives : The compound can undergo nucleophilic substitution reactions at the difluoroethyl group or the pyrazolo[3,4-b]pyridine core to yield derivatives with enhanced biological activity or stability.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and biological properties of the target compound with related pyrazolo[3,4-b]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences/Biological Notes
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 2,2-Difluoroethyl; C3/C6: Methyl; C4: Carboxylic acid C₁₁H₁₁F₂N₃O₂ 255.22 N/A Baseline compound; fluorine atoms may enhance metabolic stability and lipophilicity .
5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 4-Fluorophenyl; C5: Chloro; C3/C6: Methyl; C4: Carboxylic acid C₁₆H₁₂ClFN₃O₂ 332.74 931998-17-3 Chlorine at C5 and fluorophenyl at N1 may increase steric bulk and alter target selectivity .
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 4-Fluorophenyl; C3/C6: Methyl; C4: Carboxylic acid C₁₅H₁₂FN₃O₂ 285.28 893645-69-7 Absence of difluoroethyl group reduces fluorine content; phenyl group may impact π-π interactions .
6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 2,2-Difluoroethyl; C6: Cyclopropyl; C3: Methyl; C4: Carboxylic acid C₁₂H₁₁F₂N₃O₂ 267.24 1018143-42-4 Cyclopropyl at C6 may enhance conformational rigidity and membrane permeability .
1-(2-Cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 2-Cyanoethyl; C3: Methyl; C6: Phenyl; C4: Carboxylic acid C₁₇H₁₄N₄O₂ 306.32 1018141-88-2 Cyanoethyl group introduces polarity, potentially improving aqueous solubility .
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 4-Fluorophenyl; C3: Cyclopropyl; C6: Methyl; C4: Carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 Cyclopropyl at C3 may confer resistance to oxidative metabolism .
6-(Furan-2-yl)-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid N1: 4-Methoxybenzyl; C6: Furan-2-yl; C3: Methyl; C4: Carboxylic acid C₂₀H₁₇N₃O₄ 363.37 N/A Furan and methoxy groups may enhance interactions with aromatic residues in enzymes .

Key Research Findings and Trends

Fluorine Impact: The 2,2-difluoroethyl group in the target compound contributes to increased metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(4-fluorophenyl) derivatives . Fluorine’s electronegativity may also strengthen hydrogen bonding in target binding .

Substituent Effects: Cyclopropyl Groups: Cyclopropyl substituents (e.g., at C3 or C6) enhance rigidity and membrane permeability, as seen in CAS 1018143-42-4 . Phenyl vs. Alkyl Chains: Phenyl groups (e.g., in CAS 1018141-88-2) improve π-π stacking but may reduce solubility, whereas alkyl chains like cyanoethyl (CAS 1018141-88-2) balance polarity .

Biological Activity: Pyrazolo[3,4-b]pyridine derivatives with carboxylic acid moieties are frequently explored as kinase inhibitors or antiviral agents.

Synthetic Routes : Many analogs are synthesized via nucleophilic substitution (e.g., replacing chloro groups with anilines) or hydrolysis of ester intermediates, as detailed in and .

Biological Activity

1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a tropomyosin receptor kinase (TRK) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.

  • Molecular Formula : C11H11F2N3O2
  • Molecular Weight : 255.22 g/mol
  • CAS Number : 1018142-54-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and differentiation. The difluoroethyl group enhances binding affinity and selectivity towards these targets, which is crucial for modulating various biological pathways.

Biological Evaluation

Recent studies have highlighted the compound's effectiveness in inhibiting TRK activity. Notably, compound C03 (a derivative) demonstrated an IC50 value of 56 nM for TRKA inhibition and showed significant cytotoxicity against cancer cell lines such as Km-12 (IC50 = 0.304 μM) and selectivity towards MCF-7 and HUVEC cell lines .

Table 1: Biological Activity Summary

CompoundTargetIC50 Value (nM)Cell LineSelectivity
C03TRKA56Km-12MCF-7, HUVEC
C03Proliferation304 μMKm-12High

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions followed by the introduction of the difluoroethyl group using difluoroethylating agents such as difluoroethyl bromide or iodide . The reaction conditions can be optimized for yield and purity, often employing advanced techniques like continuous flow synthesis.

Comparative Analysis with Similar Compounds

This compound is compared with other pyrazolo[3,4-b]pyridine derivatives to evaluate its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundHeterocyclicDifluoroethyl group enhances lipophilicity
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methyl esterEster derivativeLower metabolic stability
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-nitrileNitrile derivativePotential for different biological activity

Case Studies

In a recent study focusing on the biological evaluation of pyrazolo[3,4-b]pyridine derivatives, several compounds were synthesized and tested. Among them, the aforementioned C03 showed promising results in inhibiting TRK activity and demonstrated good plasma stability with minimal inhibition of cytochrome P450 isoforms except CYP2C9 . These findings suggest that further exploration into this compound's structure could lead to more effective therapeutic agents.

Q & A

Q. What established synthetic routes are available for synthesizing 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what reaction conditions are critical for high yields?

The synthesis typically involves cyclocondensation of pyrazole precursors with difluoroethyl groups and subsequent functionalization. Key steps include:

  • Cyclization : Use of ethanol or acetic acid as solvents, with iodine or copper salts as catalysts to promote pyrazolo-pyridine ring formation .
  • Ester hydrolysis : Conversion of ethyl ester intermediates to carboxylic acids via alkaline hydrolysis (e.g., NaOH/EtOH) .
  • Substituent introduction : Selective methylation at the 3- and 6-positions using methylating agents like methyl iodide under basic conditions .
    Critical factors include temperature control (60–80°C for cyclization) and stoichiometric ratios to avoid byproducts.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the difluoroethyl group (δ ~4.5–5.0 ppm for CF2CH2) and methyl substituents (δ ~2.5 ppm) .
    • IR : Confirm carboxylic acid functionality via O-H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
  • Crystallography : X-ray diffraction reveals bond lengths (e.g., C-F ~1.34 Å) and dihedral angles between pyrazole and pyridine rings, critical for conformational stability .

Q. What preliminary biological screening approaches evaluate its therapeutic potential?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization .
  • Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

  • Catalyst screening : Test transition metals (e.g., CuI vs. PdCl2) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (EtOH) to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield by 15–20% .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., apixaban for anticoagulant activity) and replicate under identical conditions .
  • Structural analogs : Compare activity of derivatives (e.g., replacing difluoroethyl with cyclopropyl groups) to isolate substituent effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What computational methods predict the compound’s binding affinity to specific biological targets?

  • Molecular docking : Employ AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Asp831 in VEGFR2) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding free energies (MM-PBSA) .
  • QSAR modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict activity against related targets .

Q. How can regioselectivity challenges during methylation at the 3- and 6-positions be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to direct methylation .
  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before methyl halide addition .

Methodological Notes

  • Safety : Follow P201/P210 precautions () for handling fluorinated compounds, including fume hood use and flame-resistant equipment.
  • Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.